molecular formula C19H12O3S B1619040 3-Carboxymethylbenzanthrone CAS No. 69658-13-5

3-Carboxymethylbenzanthrone

Cat. No. B1619040
CAS RN: 69658-13-5
M. Wt: 320.4 g/mol
InChI Key: QQRGUQLAJOQLIW-UHFFFAOYSA-N
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Description

3-Carboxymethylbenzanthrone is a chemical compound with the molecular formula C19H12O3S . It has a molecular weight of 320.4 g/mol . The compound contains a total of 38 bonds, including 26 non-H bonds, 19 multiple bonds, 3 rotatable bonds, 2 double bonds, 17 aromatic bonds, 4 six-membered rings, 4 ten-membered rings, 1 twelve-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, 1 hydroxyl group, and 1 sulfide .


Molecular Structure Analysis

The molecular structure of this compound consists of 35 atoms, including 12 Hydrogen atoms, 19 Carbon atoms, 3 Oxygen atoms, and 1 Sulfur atom . The compound also contains various types of bonds and functional groups, contributing to its unique chemical properties .


Physical And Chemical Properties Analysis

Physical properties of matter include characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances . Unfortunately, specific physical and chemical properties of this compound are not available in the resources I have access to.

Scientific Research Applications

Environmental Pollutant and Carcinogen Analysis

3-Carboxymethylbenzanthrone is closely related to 3-Nitrobenzanthrone (3-NBA), a suspected human carcinogen found in diesel exhaust and air pollution. 3-NBA and its human metabolite 3-aminobenzanthrone (3-ABA) have been studied for their ability to induce biotransformation enzymes in rat liver, influencing DNA adduct formation. These compounds increase the genotoxic potential by inducing hepatic NAD(P)H:quinone oxidoreductase (NQO1) and cytochromes P450 1A1/1A2 (CYP1A1/2), crucial enzymes for the activation of these compounds to reactive DNA adduct-forming species (Stiborová et al., 2006).

Characterization and Differentiation of Isomers

Research on related compounds like 3-fluorophenmetrazine (3-FPM), an analog of phenmetrazine, provides insights into the differentiation and characterization of isomers. This is essential for understanding the specific effects and potential risks of this compound and similar compounds in environmental and biological contexts (McLaughlin et al., 2017).

Genotoxicity in Environmental Contexts

3-NBA, related to this compound, is investigated for its genotoxic mutagenicity, particularly in the context of diesel exhaust and ambient air pollution. Studies show that it lacks initiating and complete carcinogenic activity in specific models but is active in inducing DNA adducts, contributing to our understanding of the potential health risks of similar compounds in polluted environments (Schmeiser et al., 2009).

Implications for Drug Metabolism and Disposition

Investigations into compounds like 3-NBA and its metabolites provide significant information on drug metabolism and disposition. These studies highlight the enzymatic processes involved in converting environmental pollutants into reactive and potentially harmful metabolites, which is crucial for understanding how this compound may be processed in biological systems (Arlt et al., 2006).

Ethical Considerations in Research

Research involving compounds like this compound must also consider ethical aspects, especially when using animal models. The "3 Rs" principle (Replacement, Reduction, Refinement) is crucial in ensuring humane treatment in animal research, providing a framework for ethical experimentation (Ferdowsian & Beck, 2011).

properties

IUPAC Name

2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O3S/c20-17(21)10-23-16-9-8-12-11-4-1-2-5-13(11)19(22)15-7-3-6-14(16)18(12)15/h1-9H,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRGUQLAJOQLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)SCC(=O)O)C=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219947
Record name 3-Carboxymethylbenzanthrone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69658-13-5
Record name 3-Carboxymethylbenzanthrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069658135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC81276
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81276
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Carboxymethylbenzanthrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(7-OXO-7H-BENZ(DE)ANTHRACEN-3-YLTHIO)ACETIC ACID
Source European Chemicals Agency (ECHA)
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Record name 2-((7-OXO-7H-BENZ(DE)ANTHRACEN-3-YL)THIO)ACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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